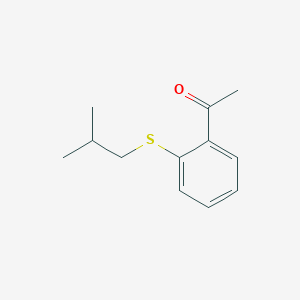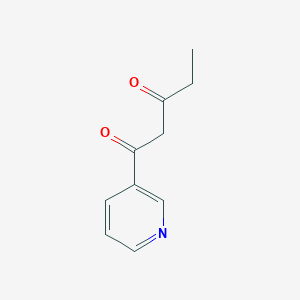
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Descripción general
Descripción
“Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is a chemical compound with the CAS Number: 1038975-39-1 . It has a molecular weight of 283.54 . The IUPAC name for this compound is "methyl 3-(2,4,6-trichlorophenoxy)propanoate" .
Molecular Structure Analysis
The InChI code for “Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Herbicide Selectivity and Physiological Effects
Methyl 3-(2,4,6-trichlorophenoxy)propanoate, often studied in its derivative forms, has been widely researched for its use as a selective herbicide. For example, Shimabukuro et al. (1978) found that dichlofop-methyl, a derivative, functions as a strong auxin antagonist, inhibiting root growth in susceptible plants while having minimal effects on wheat. The study highlights the compound's dual mode of action, with both the methyl and free acid forms contributing to its herbicidal effect (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Environmental Behavior and Distribution
Jafvert et al. (1990) explored the octanol-water distributions of organic acids, including 2,4,6-trichlorophenoxyacetic acid, to understand their environmental behavior. This study provides insights into the distribution of such compounds in the environment, crucial for assessing their environmental impact (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
Degradation and Environmental Implications
Xu et al. (2013) investigated the degradation of 2,4,6-trichlorophenol by sulfate radical, noting the formation of chlorinated products and carboxylic acids. This study is significant for understanding the environmental fate and potential detoxification strategies for chlorinated pollutants (Xu, Yuan, Guo, Xiao, Cao, Wang, & Liu, 2013).
Enantioselectivity in Biocatalysis
Cipiciani, Cittadini, and Fringuelli (1998) reported on improving the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. The study provides insights into the biocatalytic potential of the compound, highlighting its relevance in synthetic organic chemistry (Cipiciani, Cittadini, & Fringuelli, 1998).
Detection in Biological Samples
Research by Rosales-Conrado et al. (2008) focused on the determination of chlorophenoxy acids in human urine, demonstrating the methods for detecting and analyzing these compounds in biological samples. Such studies are crucial for monitoring exposure and potential health impacts (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(2,4,6-trichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRSSMDVBTBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)

![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)


![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)



